4-Bromo-6-nitrobenzene-1,3-diol
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Overview
Description
4-Bromo-6-nitrobenzene-1,3-diol is an aromatic compound characterized by the presence of bromine and nitro functional groups attached to a benzene ring with two hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-nitrobenzene-1,3-diol typically involves multi-step reactions starting from benzene derivatives. One common method includes the nitration of 4-bromophenol to introduce the nitro group, followed by hydroxylation to form the diol. The reaction conditions often involve the use of concentrated sulfuric acid and nitric acid for nitration, and subsequent hydroxylation can be achieved using various oxidizing agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification process often involves crystallization and recrystallization to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
4-Bromo-6-nitrobenzene-1,3-diol undergoes several types of chemical reactions, including:
Electrophilic Aromatic Substitution: The bromine and nitro groups can participate in substitution reactions, where the aromatic ring reacts with electrophiles.
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The hydroxyl groups can be oxidized to quinones under strong oxidizing conditions.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine (Br2) and nitric acid (HNO3) for bromination and nitration, respectively.
Reduction: Catalysts like palladium on carbon (Pd/C) and hydrogen gas (H2) are commonly used.
Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Major Products
Substitution: Products include various substituted benzene derivatives depending on the electrophile used.
Reduction: The major product is 4-bromo-6-aminobenzene-1,3-diol.
Oxidation: The major product is 4-bromo-6-nitroquinone.
Scientific Research Applications
4-Bromo-6-nitrobenzene-1,3-diol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique functional groups.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Bromo-6-nitrobenzene-1,3-diol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The bromine and hydroxyl groups can also participate in hydrogen bonding and other interactions with biological molecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-3-nitrophenol
- 4-Bromo-2-nitrophenol
- 4-Bromo-5-nitrobenzene-1,3-diol
Uniqueness
4-Bromo-6-nitrobenzene-1,3-diol is unique due to the specific positioning of the bromine and nitro groups, which influence its reactivity and interactions. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .
Properties
IUPAC Name |
4-bromo-6-nitrobenzene-1,3-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO4/c7-3-1-4(8(11)12)6(10)2-5(3)9/h1-2,9-10H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUHSEPWEWCKCQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)O)O)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.00 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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